Tetrahydrothiophene-3-sulfonamide 1,1-dioxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide. The reaction mixture is then stirred for several hours at room temperature to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced sulfonamides, and substituted thiophene compounds .
Scientific Research Applications
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation . This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A related compound with a similar structure but without the sulfonamide and dioxide groups.
Sulfolane: Another related compound that is a sulfone derivative of tetrahydrothiophene.
Uniqueness
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide and dioxide groups allows for a wider range of chemical reactions and applications compared to similar compounds .
Biological Activity
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, commonly referred to as (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide contains a five-membered ring with a sulfur atom and a sulfonamide group. The presence of these functional groups contributes to its unique chemical properties and biological reactivity.
The biological activity of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is primarily attributed to its ability to interact with various biological macromolecules, particularly enzymes. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This characteristic positions the compound as a potential enzyme inhibitor in various biochemical pathways.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. It has been investigated for its effectiveness against various bacterial strains. For example, studies have shown that sulfonamides exhibit significant antibacterial activity due to their structural similarities to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 10 μg/mL |
Bacillus subtilis | 5 μg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase isoforms, which are crucial in tumor growth and metastasis .
Cell Line | Apoptosis Induction (Annexin V-FITC) |
---|---|
MDA-MB-231 | Increased by 22-fold compared to control |
Case Studies and Research Findings
- Enzyme Inhibition : A study demonstrated that (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide effectively inhibits carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM. This selectivity suggests its potential utility in treating conditions like glaucoma by lowering intraocular pressure without significant systemic side effects .
- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against multidrug-resistant Staphylococcus aureus, revealing MIC values between 0.78 and 1.56 μg/mL, indicating strong antibacterial activity against resistant strains .
- Cytotoxicity Studies : Recent studies on sulfonamide derivatives incorporating triazole motifs have shown promising results in inhibiting VEGFR-2 and other targets involved in cancer progression, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy .
Properties
IUPAC Name |
1,1-dioxothiolane-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJOOFLVVQAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369580 | |
Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17115-48-9 | |
Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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